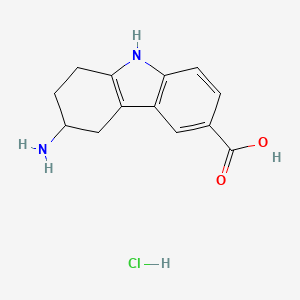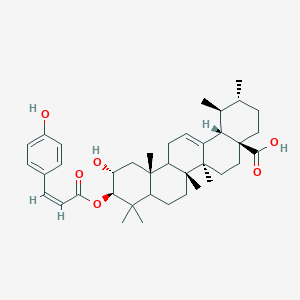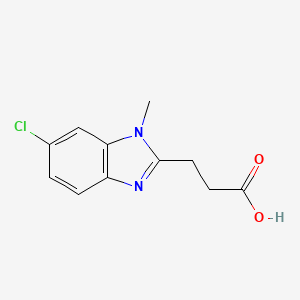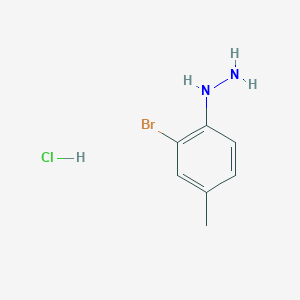![molecular formula C20H14BrNO2 B3034389 4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde CAS No. 167859-41-8](/img/structure/B3034389.png)
4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde
Overview
Description
The compound 4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde is a derivative of benzaldehyde with potential applications in the synthesis of biologically active intermediates, particularly in the realm of anticancer drugs. It is characterized by the presence of a bromophenyl group, a formylphenyl group, and an amino linkage to the benzaldehyde core.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a surfactant containing a benzene ring and a bromophenyl group was synthesized using a copper-catalyzed cross-coupling reaction, which could be a similar approach for synthesizing the compound . Another related compound, a hydrazone Schiff base, was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, demonstrating the utility of bromophenyl derivatives in forming complex structures . Additionally, a method for synthesizing 2-((4-substituted phenyl)amino)benzaldehyde was established, which could potentially be adapted for the synthesis of 4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of a novel surfactant was confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS . Similarly, the structure of a hydrazone Schiff base was investigated by single-crystal XRD, FT-IR, and FT-Raman spectroscopy, and its electronic properties were studied using DFT calculations . These techniques could be applied to determine the molecular structure of 4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is of significant interest. For instance, chromone-3-carboxaldehyde, a related aldehyde, serves as a precursor for synthesizing various heterocyclic systems with a wide range of biological activities . The synthesis and reactivity of 2-((4-substituted phenyl)amino)benzaldehyde, which shares a similar core structure, have been explored, indicating that the compound may also exhibit interesting reactivity patterns that could be leveraged in pharmaceutical synthesis .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde are not detailed in the provided papers, related compounds have been studied. The surfactant mentioned earlier forms large-diameter premicellar aggregations, which could suggest similar aggregation behavior for the compound . The electronic properties and global chemical reactivity descriptors of the hydrazone Schiff base were also extensively studied, providing insights into the potential reactivity and interactions of 4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(N-(4-bromophenyl)-4-formylanilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO2/c21-17-5-11-20(12-6-17)22(18-7-1-15(13-23)2-8-18)19-9-3-16(14-24)4-10-19/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEUNAHKFOPYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)


![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)


![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)
